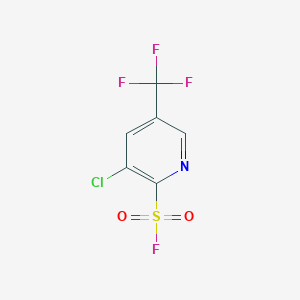
(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
The indole derivatives, which are structurally related to the compound , have shown promising antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential as an antiviral agent could be explored further, particularly in the design of novel drugs targeting RNA and DNA viruses.
Anti-inflammatory and Analgesic Activities
Indole derivatives have also been noted for their anti-inflammatory and analgesic properties. Compounds with similar structural features have demonstrated activities comparable to known anti-inflammatory drugs like indomethacin and celecoxib . Research into the compound’s efficacy in these areas could lead to the development of new pain management therapies.
Anticancer Potential
Some indole-based compounds have shown significant cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers . The structural similarity suggests that “(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” could be a candidate for anticancer drug development, warranting further investigation into its efficacy and mechanism of action.
Neuroprotective Effects
Indole derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer’s disease . The compound could potentially be explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases where AChE inhibitors play a therapeutic role.
Antioxidant Properties
While the antioxidant activity of related compounds has been described as weak, there is still a possibility that “(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” may exhibit stronger antioxidant properties . This could be relevant in the context of oxidative stress-related diseases.
Antimicrobial and Antitubercular Activities
Indole derivatives have been recognized for their antimicrobial and antitubercular activities. Given the structural features of the compound, it could be valuable in the synthesis of new antimicrobial agents, particularly against drug-resistant strains of bacteria and tuberculosis .
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic effects. The compound could be studied for its potential to act on relevant biological targets involved in diabetes management .
Antimalarial and Anticholinesterase Activities
Lastly, indole derivatives have been associated with antimalarial and anticholinesterase activities. These properties suggest that the compound could be useful in the development of treatments for malaria and conditions involving cholinesterase inhibitors .
Propriétés
IUPAC Name |
1-[[1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-18-7-4-9-21(18)11-16-12-23(20-19-16)17-13-22(14-17)27(25,26)10-8-15-5-2-1-3-6-15/h1-3,5-6,8,10,12,17H,4,7,9,11,13-14H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTLUMFYIZIJHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2862379.png)
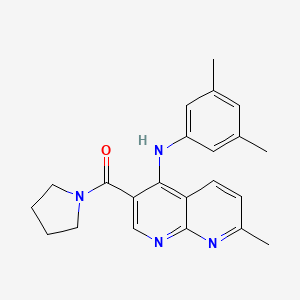
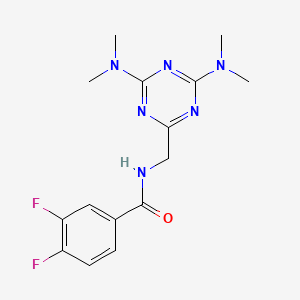
![N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862385.png)

![2-[6,7-dimethoxy-2,4-dioxo-3-[4-(piperidin-1-ylcarbonyl)benzyl]-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B2862387.png)
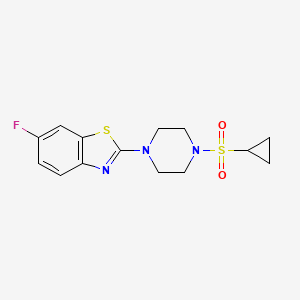
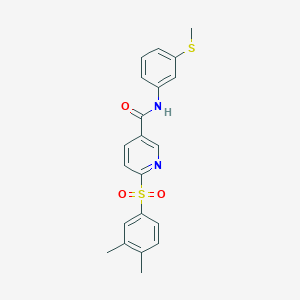
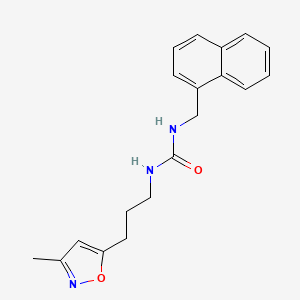

![1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2862397.png)
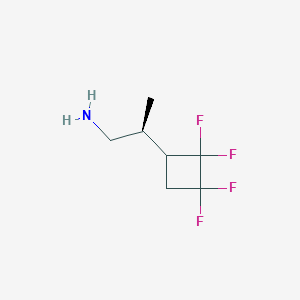
![6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B2862401.png)
